molecular formula C4H4Se B038918 Selenophene CAS No. 288-05-1

Selenophene

Cat. No. B038918
CAS RN: 288-05-1
M. Wt: 131.05 g/mol
InChI Key: MABNMNVCOAICNO-UHFFFAOYSA-N
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Patent
US07470377B2

Procedure details

To a solution of selenophene (7.4 g, 56.5 mmol) in a solution of anhydrous hexane (90 ml) and TMEDA (17.4 g, 150 mmol) at 0° C. under nitrogen is added a solution of n-BuLi (55 ml of a 2.5M solution in hexanes, 137.5 mmol) dropwise over 5 min. The resulting solution is refluxed for 30 min and then cooled to 0° C. and trimethyltin chloride (25.6 g, 129 mmol) is added at once as a solid. The resulting solution is allowed to warm to room temperature and stirred at that temperature for 20 h. The solution is quenched with water (100 ml), and ethyl acetate (100 ml) is added. The layers are separated and the organic layer is washed with further water (4×100 ml), brine (100 ml), dried (Na2SO4), filtered and concentrated under reduced pressure. The resulting solid is recrystallized from acetonitrile four times to afford the product as white needles (25.8 g, 83%). M/Z cluster centered at 456 (M+). Found C, 26.3; H, 4.6. Calc. for C10H20SeSn2 C, 26.3; H, 4.2. 1H NMR (300 MHz, CDCl3) δ 7.68 (s, 2H), 0.37 (s, 18H). 13C NMR (75 MHz, CDCl3) δ 150.2, 138.7, −7.7.
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[Se:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.CN(CCN(C)C)C.[Li]CCCC.[CH3:19][Sn:20](Cl)([CH3:22])[CH3:21]>CCCCCC>[CH3:19][Sn:20]([CH3:22])([CH3:21])[C:2]1[Se:1][C:5]([Sn:20]([CH3:22])([CH3:21])[CH3:19])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
[Se]1C=CC=C1
Name
Quantity
17.4 g
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
90 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
25.6 g
Type
reactant
Smiles
C[Sn](C)(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is refluxed for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The solution is quenched with water (100 ml), and ethyl acetate (100 ml)
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the organic layer is washed with further water (4×100 ml), brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid is recrystallized from acetonitrile four times

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C[Sn](C=1[Se]C(=CC1)[Sn](C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.